2-Methyl-3,4-dihydro-2H-pyran-3,4-diol
Overview
Description
Synthesis Analysis
The synthesis of 3,4-dihydro-2H-pyran derivatives has been studied extensively. For instance, the carbonyl ene reaction of 2-methylenetetrahydropyrans provides β-hydroxydihydropyrans under mild conditions in very good yields . This synthesis of 2-substituted tetrahydropyrans enables a direct introduction of oxygen heterocycles into molecular frameworks .Chemical Reactions Analysis
The chemical reactions involving 3,4-dihydro-2H-pyran have been explored in various studies. For example, an olefin metathesis/double bond migration sequence of allyl ethers to cyclic enol ethers is catalyzed by first and second-generation Grubbs’ catalysts . These ruthenium carbene complexes were activated to catalyze the double bond migration by the addition of hydride sources, such as NaH or NaBH4 .Physical And Chemical Properties Analysis
The physical and chemical properties of 3,4-dihydro-2H-pyran, a related compound, include a boiling point of 86 °C, a melting point of -70 °C, and a density of 0.922 g/mL at 25 °C . The refractive index is 1.440 (lit.) .Scientific Research Applications
1. Chemical Synthesis and Structure Analysis
The title compound, including derivatives of 3,4-dihydro-2H-pyran, has been studied for its unique chemical structure and synthesis methods. Research by Zukerman-Schpector et al. (2015) examined the crystal structure of a related compound, revealing a distorted half-boat conformation and specific molecular interactions. This type of analysis is crucial for understanding the physical and chemical properties of such compounds (Zukerman-Schpector et al., 2015).
2. Applications in Polymer Synthesis
Significant research has been conducted on the use of 2-Methyl-3,4-dihydro-2H-pyran-3,4-diol and its derivatives in the synthesis of polymers. Han et al. (1990) synthesized an alternating copolymer using a derivative of this compound, which exhibited strong antitumor activity. This application demonstrates the potential of these compounds in developing biologically active polymers (Han et al., 1990).
3. Chemical Reactions and Derivatives
Research by Baldwin and Brown (1967) explored the reaction of alkylsulfenyl chlorides with 3,4-dihydro-2H-pyran, followed by treatment with sodium methoxide, leading to the production of various derivatives. This type of research highlights the chemical reactivity and potential for generating a range of compounds from 2-Methyl-3,4-dihydro-2H-pyran-3,4-diol (Baldwin & Brown, 1967).
Safety and Hazards
Future Directions
The future directions for the study of 2-Methyl-3,4-dihydro-2H-pyran-3,4-diol and related compounds could involve further exploration of their synthesis, chemical reactions, and potential applications. For instance, the synthesis of 2-substituted tetrahydropyrans could be further optimized, and the potential applications of these compounds in various fields could be explored .
properties
IUPAC Name |
2-methyl-3,4-dihydro-2H-pyran-3,4-diol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O3/c1-4-6(8)5(7)2-3-9-4/h2-8H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKHLHZFXAQVMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C=CO1)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30295407 | |
Record name | 2,6-anhydro-1,5-dideoxyhex-5-enitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30295407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
53657-42-4 | |
Record name | NSC101757 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101757 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,6-anhydro-1,5-dideoxyhex-5-enitol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30295407 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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